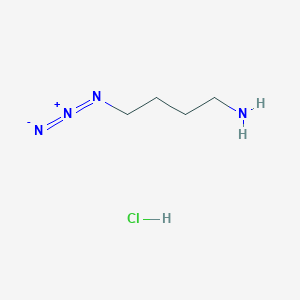

4-Azido-1-butanamine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-azidobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.ClH/c5-3-1-2-4-7-8-6;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTUFWRYYDUWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Bifunctional Linkers in Molecular Architectures

Bifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the connection of two different molecules or moieties. scbt.combroadpharm.com This "molecular bridge" capability is fundamental to the construction of complex molecular architectures with tailored properties and functions. These linkers are crucial in a variety of scientific fields, including drug delivery, diagnostics, and materials science, where they are used to create conjugates, immobilize biomolecules, and develop advanced materials. scbt.comkorambiotech.com

The strategic placement and chemical nature of the functional groups on a bifunctional linker dictate its utility. For instance, heterobifunctional linkers, which have two different reactive groups, allow for sequential and controlled reactions, preventing self-polymerization and leading to more defined products. scbt.com The length and flexibility of the linker's backbone are also critical design elements, influencing the spatial relationship and potential interactions between the connected molecules.

Evolution and Academic Significance of Azide and Amine Functionalities in Chemical Synthesis and Bioconjugation

The azide (B81097) and amine groups are two of the most versatile and widely utilized functionalities in modern chemical synthesis and bioconjugation.

The azide group (-N₃) has a rich history in organic chemistry, initially explored for its unique reactivity and energetic properties. wikipedia.org While early research focused on its use in rearrangements like the Curtius and Schmidt reactions, the advent of "click chemistry" has revolutionized its application. wikipedia.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific reactions that allow for the formation of stable triazole linkages under mild, often aqueous, conditions. baseclick.eu This bioorthogonal reactivity—the ability to react within a complex biological system without interfering with native biochemical processes—makes the azide group invaluable for labeling and modifying biomolecules such as proteins, nucleic acids, and carbohydrates. baseclick.eusmolecule.comcharlotte.edu Furthermore, the azide group can serve as a masked primary amine, as it can be selectively reduced under gentle conditions. wikipedia.orgmasterorganicchemistry.com

The amine group (-NH₂) is a fundamental functional group in organic and biochemistry, present in amino acids, the building blocks of proteins. Its basicity and nucleophilicity make it a key participant in a vast array of chemical transformations. In bioconjugation, primary amines, such as the one found on the side chain of the amino acid lysine (B10760008), are common targets for labeling with fluorescent dyes, biotin (B1667282), or other reporter molecules. scbt.comaxispharm.com The amine group readily reacts with activated esters, isocyanates, and other electrophiles to form stable amide and urea (B33335) linkages, respectively. broadpharm.com

The combination of azide and amine functionalities within a single molecule creates a powerful bifunctional tool for researchers, enabling a dual approach to molecular construction and modification.

Current Research Paradigms for 4 Azido 1 Butanamine Hcl As a Modular Building Block

Direct Azidation Strategies

Direct azidation methods involve the introduction of the azide group onto a pre-existing butylamine (B146782) framework or the construction of the azido-amine through nucleophilic substitution.

Azidation of Primary Butylamine Scaffolds

The direct conversion of a primary amine, such as butylamine, to an azide is a challenging transformation. Standard diazotization reactions on primary alkylamines are often not synthetically useful as they tend to form unstable diazonium salts that can lead to a mixture of products through elimination and substitution reactions. More specialized reagents and conditions are required to achieve this transformation effectively.

Nucleophilic Substitution (SN2) Reactions Utilizing Azide Anions

A more common and reliable method for synthesizing 4-azido-1-butanamine involves a two-step process starting with a suitable bifunctional butane (B89635) derivative. The synthesis typically begins with a 1,4-dihalobutane, such as 1,4-dibromobutane. In the first step, a nucleophilic substitution reaction (SN2) is carried out using one equivalent of an azide salt, like sodium azide (NaN₃), to displace one of the halide atoms. This reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. masterorganicchemistry.com The resulting 4-bromo-1-azidobutane can then be reacted with ammonia (B1221849) or a protected form of ammonia to introduce the amine functionality.

Alternatively, a starting material like 4-bromobutan-1-amine (B1267872) can be used, where the amine group is first protected to prevent it from reacting with the azide source. Following the azidation step, the protecting group is removed to yield the final product. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. For instance, N-Boc-4-bromobutylamine can be treated with sodium azide, followed by deprotection of the resulting N-Boc-4-azidobutylamine with a strong acid, such as hydrochloric acid (HCl), to give this compound. This method offers good control over the regioselectivity of the reaction. libretexts.org

Reduction-Based Synthetic Routes

Reduction-based methods offer an alternative pathway to azido-amines, starting from precursors containing nitrile or amide functionalities.

Reduction of Nitrile and Amide Precursors to Yield Azido-Amines

This strategy involves the reduction of a molecule that already contains an azide group and a nitrile or amide group. For example, a suitable precursor would be 4-azidobutanenitrile. The nitrile group can be selectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This reduction must be carried out under anhydrous conditions. The subsequent workup with water and acid yields the amine, which can then be converted to its hydrochloride salt.

Similarly, an amide precursor such as 4-azidobutanamide can be reduced to the corresponding amine. The reduction of amides to amines can also be accomplished using reagents like LiAlH₄. libretexts.org This approach is advantageous as the amide precursor can often be synthesized from the corresponding carboxylic acid or ester.

| Precursor | Reducing Agent | Product |

| 4-azidobutanenitrile | Lithium aluminum hydride (LiAlH₄) | 4-azido-1-butanamine |

| 4-azidobutanamide | Lithium aluminum hydride (LiAlH₄) | 4-azido-1-butanamine |

Methodological Advancements in Synthesis

Modern synthetic chemistry often focuses on improving efficiency and reducing the number of synthetic steps. One-pot methodologies have emerged as a powerful tool in this regard.

One-Pot Synthetic Methodologies for Azido-Functionalized Molecules

For instance, a one-pot procedure could involve the conversion of a dihaloalkane first to an azido-halide intermediate, followed by in-situ amination. researchgate.net Another advanced strategy involves the direct conversion of alcohols to azides, which could then be followed by a reduction or another functional group transformation in the same pot. researchgate.net Research into cascade reactions, where a single set of reagents triggers a sequence of transformations, is also a promising area for the efficient synthesis of complex molecules like azido-amines. organic-chemistry.org The development of such methodologies for the synthesis of 4-azido-1-butanamine and its analogues is an active area of research, aiming for more sustainable and efficient chemical processes. mdpi.com

Strategies for Achieving High Purity and Optimized Reaction Yields

The synthesis of 4-azido-1-butanamine and its derivatives requires careful control of reaction conditions to ensure high purity and maximize yield. A significant finding in the production of the free base, 4-azido-1-butanamine, is the critical impact of solvent choice on the final product's stability and quality. google.com Research has demonstrated that the use of chlorinated solvents, such as dichloromethane (B109758) (DCM), during synthesis or separation can lead to an unstable product that is prone to accelerated decomposition. google.com This instability results in poor quality, a limited storage life, and restrictions on commercial transport. google.com

To circumvent these issues, optimized strategies focus on eliminating chlorinated solvents entirely. Methods that prepare 4-azido-1-butanamine free base in the absence of such solvents, or even in organic solvent-free systems, have been shown to produce a more stable and higher purity compound. google.com General optimization principles for related amination and azide synthesis reactions, such as adjusting temperature, reaction time, and the choice of base or catalyst, are also crucial for maximizing yields. researchgate.netsemanticscholar.orgacs.org

The following table outlines key strategies for improving the purity and stability of 4-azido-1-butanamine.

| Strategy | Rationale | Outcome | Source |

| Avoid Chlorinated Solvents (e.g., DCM) | Residual chlorinated solvent in the free base form causes chemical instability and accelerates decomposition. | Increased product stability, quality, and storage life. | google.com |

| Utilize Organic Solvent-Free Preparation | Eliminates potential for solvent-based impurities and degradation pathways. | High-purity product with improved stability profile. | google.com |

| Control of Temperature and Reaction Time | Balances reaction rate against the potential for side reactions or product degradation. | Optimized reaction yield and minimized impurity formation. | semanticscholar.org |

Synthesis and Stabilization through Hydrochloride Salt Formation

While optimizing the synthesis of the free base is crucial, many applications require long-term storage and enhanced stability, which is effectively achieved by converting the amine to its hydrochloride salt. wikipedia.org The formation of an amine hydrochloride is a standard and effective method for improving the shelf-life and handling properties of organic bases. wikipedia.org The salt form is generally more crystalline, less volatile, and less susceptible to degradation compared to the corresponding free base. wikipedia.orgnih.gov

The synthesis of this compound involves reacting the purified 4-azido-1-butanamine free base with hydrochloric acid. This can be accomplished through several established methods, such as bubbling anhydrous hydrogen chloride gas through a solution of the amine in a suitable non-polar solvent like ether or acetone. blogspot.comsciencemadness.org Alternatively, a solution of anhydrous HCl in a solvent like isopropanol (B130326) (IPA) or ethanol (B145695) can be added dropwise to the amine solution to precipitate the hydrochloride salt. blogspot.comsciencemadness.org The resulting salt can then be isolated by filtration and dried.

This conversion not only enhances stability for storage and transport but also improves water solubility, which can be advantageous for subsequent chemical reactions in aqueous media. wikipedia.org A patent application for 4-azido-1-butanamine highlights the necessity of a stable form, such as a salt, to overcome the degradation issues associated with the free base, thereby enabling its use as a reliable chemical building block. google.com While hydrochloride is a common choice, studies on other complex amines have shown that different salt forms (e.g., benzoate, malonate) can sometimes offer superior stability profiles under specific conditions. nih.gov

Stereoselective Synthesis of Related Chiral Azido-Amine Derivatives

The principles used in synthesizing 4-azido-1-butanamine can be extended to the more complex synthesis of chiral azido-amine derivatives. These stereochemically defined molecules are valuable building blocks in medicinal chemistry and materials science. A variety of stereoselective strategies have been developed to install both azide and amine functionalities with precise spatial control.

One prominent method involves the catalytic asymmetric ring-opening of meso-aziridines. Using a chiral catalyst, a nucleophile like trimethylsilyl (B98337) azide (TMSN₃) can open the aziridine (B145994) ring to create a β-azido amine derivative with high enantioselectivity. rsc.org For example, chiral phosphoric acids and chromium-based complexes have been successfully employed as catalysts for this transformation, yielding products with excellent enantiomeric excess (ee). rsc.org

Other successful approaches include:

Nucleophilic Substitution: Starting from chiral amino alcohols, the hydroxyl group can be converted into a good leaving group. A subsequent Sₙ2 reaction with sodium azide proceeds with an inversion of configuration to yield a chiral azido-amine precursor. mdpi.com

Dynamic Kinetic Resolution (DKR): Racemic starting materials, such as allylic azides, can be converted into enantioenriched chiral amines in high yield and stereoselectivity through DKR processes. umn.edu

Electrophilic Azidation: Chiral enolates can undergo electrophilic azidation to produce α-azido carboxylic acids, which are precursors to chiral α-amino acids. renyi.hu

The table below summarizes selected stereoselective methods for producing chiral azido-amine structures.

| Method | Substrate Type | Key Reagent/Catalyst | Stereocontrol Outcome | Source |

| Catalytic Ring-Opening | meso-Aziridines | Trimethylsilyl azide, Chiral Phosphoric Acid or Cr(III) complex | Desymmetrization to form chiral β-azido amines (up to 94% ee). | rsc.org |

| Nucleophilic Substitution | Chiral Amino Alcohols (via cyclic sulfamidates) | Sodium Azide (NaN₃) | Sₙ2 reaction with inversion of configuration. | mdpi.com |

| Nucleophilic Substitution | Chiral Amines (via pyridinium (B92312) salts) | Azide anions | High inversion of configuration (96-100%). | ntnu.no |

| Ring-Opening of Chiral Aziridines | N-Alkyl Aziridines | Azide nucleophiles | Regioselective opening to yield functionalized chiral amines. | nih.gov |

Incorporation of Azide Moieties into N-Carboxyanhydrides (NCAs) for Polymerization

Azide-functionalized amino acids are powerful monomers for synthesizing advanced polypeptides. By incorporating an azide group into an α-amino acid N-carboxyanhydride (NCA), it becomes possible to produce polymers with "clickable" side chains. These azide groups remain intact during polymerization and are available for post-polymerization modification via highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov

The synthesis of an azide-containing NCA typically begins with a protected amino acid that has a free side-chain amine, such as lysine (B10760008) or ornithine. mdpi.com The side-chain amine is converted to an azide group. Subsequently, the azido (B1232118) amino acid is cyclized to form the NCA monomer, often using a reagent like Ghosez's reagent to facilitate the reaction while preserving the integrity of the azide function. mdpi.com

The ring-opening polymerization (ROP) of these azide-functionalized NCAs can be initiated by various systems, including cobalt or nickel-based initiators, to produce well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.govresearchgate.net This methodology provides a direct route to soluble, high-molecular-weight polypeptides that serve as scaffolds for creating complex materials, such as glycopolypeptides or polymer brushes, by clicking functional molecules onto the azide pendants. nih.govnih.gov

| Monomer | Starting Material | Polymerization Initiator | Resulting Polymer | Key Feature | Source |

| L-azidonorleucine-NCA (Anl NCA) | L-lysine | (PMe₃)₄Co | poly(L-azidonorleucine) | Homopolypeptide with clickable azide side chains. | mdpi.comresearchgate.net |

| L-azidonorvaline-NCA (Anv NCA) | L-ornithine | (PMe₃)₄Co | poly(L-azidonorvaline) | Homopolypeptide with clickable azide side chains. | mdpi.comresearchgate.net |

| Azido-proline NCA (Azp NCA) | Azido-proline | Ni initiator | Poly(azidoproline) | Clickable polyproline scaffold; azide stabilizes PPII helix. | nih.govacs.org |

Amine Functional Group Derivatization

The primary amine serves as a versatile handle for various chemical transformations, enabling the introduction of diverse functionalities.

The primary amine of 4-azidobutylamine readily undergoes acylation and alkylation reactions. Acylation is often performed to introduce specific functionalities or protecting groups. For instance, reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. A common acylation involves the use of Boc anhydride (B1165640) (Boc₂O) to protect the amine group, facilitating subsequent reactions at the azide terminus. This protection strategy is crucial in multi-step syntheses where selective modification of the azide group is desired.

Alkylation of the primary amine introduces alkyl substituents. This can be achieved using alkyl halides. For example, the reaction of 4-azidobutylamine with methyl bromoacetate (B1195939) can be used to introduce an acetate (B1210297) moiety. nih.gov Such alkylation reactions expand the structural diversity of derivatives that can be synthesized from this building block. In some cases, direct alkylation can lead to multiple substitutions; therefore, alternative methods like reductive amination are often preferred for controlled mono-alkylation. masterorganicchemistry.com

| Reagent | Reaction Type | Product Type |

| Acyl Halides/Anhydrides | Acylation | Amides |

| Boc Anhydride (Boc₂O) | Acylation (Protection) | N-Boc-4-azidobutylamine |

| Alkyl Halides | Alkylation | Secondary or Tertiary Amines |

| Methyl Bromoacetate | Alkylation | N-substituted acetate derivative |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for the controlled alkylation of the primary amine of 4-azidobutylamine. This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. numberanalytics.com

A key advantage of reductive amination is its high selectivity, which minimizes the over-alkylation often observed with direct alkylation using alkyl halides. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com This method has been utilized in the synthesis of complex molecules where 4-azidobutylamine is coupled to a carbonyl-containing fragment. For example, it has been used in the synthesis of cofactor mimics for studying DNA methyltransferases. nih.gov

| Carbonyl Compound | Reducing Agent | Product |

| Aldehydes | Sodium cyanoborohydride (NaBH₃CN) | Secondary Amine |

| Ketones | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |

The primary amine of 4-azidobutylamine can react with isocyanates to form urea (B33335) derivatives. This reaction is a common strategy for linking the azido-butyl moiety to other molecules of interest. The synthesis of ureas typically proceeds through the generation of an isocyanate intermediate, which then reacts with an amine. nih.gov Alternatively, phosgene (B1210022) or its equivalents can be used, though these reagents are hazardous. nih.govasianpubs.org Safer alternatives like N,N'-carbonyldiimidazole (CDI) are now more commonly used. nih.gov

The formation of urea derivatives is significant in medicinal chemistry, as the urea functional group can participate in hydrogen bonding interactions with biological targets. nih.gov The synthesis can also be achieved through rearrangement reactions like the Curtius rearrangement of acyl azides to form isocyanates, which can then be trapped by an amine. organic-chemistry.org Microwave-assisted protocols have been developed for the efficient synthesis of N,N'-disubstituted ureas from alkyl halides and amines, a process that could be adapted for 4-azidobutylamine. beilstein-journals.org

| Reagent/Method | Intermediate | Product |

| Isocyanate | - | Urea Derivative |

| Phosgene/Phosgene Equivalents | Isocyanate | Urea Derivative |

| N,N'-Carbonyldiimidazole (CDI) | Activated Amine | Urea Derivative |

| Curtius Rearrangement | Isocyanate | Urea Derivative |

Azide Functional Group Derivatization via Bioorthogonal Reactions

The azide group is a key functional handle for bioorthogonal chemistry, allowing for selective reactions in complex biological environments.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly selective formation of a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govrsc.org This reaction is widely used to conjugate 4-azidobutylamine derivatives to alkyne-modified biomolecules, surfaces, and polymers. scispace.com The reaction is known for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide variety of functional groups. beilstein-journals.org The resulting triazole linker is exceptionally stable. nih.gov

The CuAAC reaction has been instrumental in the functionalization of carbon nanotubes, where 4-azidobutylamine is used to introduce azide functionalities onto the nanotube surface, which are then "clicked" with alkyne-containing molecules. scispace.com

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and various reaction parameters. The active catalyst is the Cu(I) ion, which can be introduced directly as a Cu(I) salt (e.g., CuI or CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270). organic-chemistry.orgresearchgate.net The in situ generation is often preferred in biological applications to minimize the concentration of free copper ions. nih.gov

Ligands are frequently added to stabilize the Cu(I) oxidation state and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular ligand that protects the Cu(I) from oxidation and disproportionation. nih.gov Other ligands, such as phosphoramidites and N-heterocyclic carbenes (NHCs), have also been shown to be effective. beilstein-journals.orgorganic-chemistry.org

Reaction conditions such as solvent, temperature, and reactant concentrations are also crucial for optimizing the reaction. While many CuAAC reactions proceed well in a mixture of water and a co-solvent like t-butanol or DMF, solvent-free conditions have also been developed. researchgate.netmdpi.com Microwave irradiation can significantly reduce reaction times. mdpi.com Optimization studies have shown that a mixture of DMF and water can be an effective solvent system, and the combination of CuSO₄·5H₂O and sodium ascorbate is a highly effective catalyst at room temperature. researchgate.net

| Component | Role | Examples |

| Copper Source | Catalyst | CuI, CuBr, CuSO₄ |

| Reducing Agent | Generates Cu(I) from Cu(II) | Sodium Ascorbate |

| Ligand | Stabilizes Cu(I), accelerates reaction | TBTA, Phosphoramidites, NHCs |

| Solvent | Reaction Medium | Water, t-Butanol, DMF, Glycerol (B35011) |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the outcome of reactions involving molecules with both azide and amine functionalities. The solvent's polarity, proticity, and electron-donating capacity can affect reaction rates and the selective reactivity of the azide or amine group. epa.gov

For azide displacement reactions, the solvent plays a critical role. acs.orgacs.org In the synthesis of diethylaluminum azide, for instance, electron-donating solvents like tetrahydrofuran (B95107) (THF) lead to the formation of a product complex, while reactions in weaker electron-donating hydrocarbon solvents yield the desired product as a trimer. epa.gov No reaction occurs in non-electron-donating solvents like hexane. epa.gov This highlights the solvent's direct involvement in the reaction mechanism. Furthermore, in reactions involving azides, the solvent can modulate structural heterogeneity and strain, as seen in studies with Cu, Zn superoxide (B77818) dismutase where the addition of glycerol reduced strain. nih.gov

The nucleophilicity of the azide ion, and thus its reactivity in SN2 reactions, is also solvent-dependent. masterorganicchemistry.com For amine-specific reactions, the solvent can influence the reaction rate and specificity, particularly in conjugations where pH is a factor. uzh.ch For example, the reaction of an amine with an N-hydroxysuccinimide (NHS) ester is pH-dependent, and the solvent system can affect the pKa of the amine, thereby influencing its reactivity. uzh.ch In some visible light-induced azide reductions, solvents like DMF, acetonitrile (B52724), or dichloromethane have been shown to yield high reaction efficiencies. nih.gov

The following table summarizes the effects of different solvent systems on reactions involving azides:

| Solvent Type | Effect on Azide Reactions | Reference(s) |

| Electron-donating (e.g., THF) | Can form complexes with azide products and influence product structure. | epa.gov |

| Weakly electron-donating (e.g., Toluene) | Can promote desired product formation without complexation. | epa.gov |

| Non-electron-donating (e.g., Hexane) | May result in no reaction. | epa.gov |

| Protic (e.g., water, glycerol) | Can reduce structural strain in azide-containing molecules. | nih.gov |

| Aprotic (e.g., DMF, Acetonitrile) | Can be effective for specific reactions like visible-light induced azide reductions. | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst. magtech.com.cnd-nb.info This makes it particularly suitable for applications in living systems. magtech.com.cnnih.gov The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy. d-nb.info

The bifunctional nature of this compound allows it to be used as a linker in SPAAC reactions. For instance, the amine group can be first functionalized, and the remaining azide can then participate in a SPAAC reaction with a cyclooctyne-modified molecule. rsc.org The kinetics of SPAAC can be influenced by the structure of both the azide and the cyclooctyne. nih.govresearchgate.net For example, tetra-fluorinated aromatic azides have been shown to exhibit very fast reaction rates. nih.gov The reaction conditions, such as pH and buffer composition, can also affect the reaction kinetics. researchgate.net

The versatility of SPAAC has been demonstrated in various applications, including the labeling of proteins and the synthesis of neoglycoproteins. nih.govnih.govacs.org

The table below shows a comparison of different cyclooctynes used in SPAAC reactions:

| Cyclooctyne Derivative | Key Features | Reference(s) |

| Dibenzocyclooctynol (DIBO) | Reacts quickly with azides; can be modified to create fluorescent probes. | nih.gov |

| Difluorinated cyclooctyne (DIFO) | Exhibits high reactivity in SPAAC. | magtech.com.cn |

| Difluorobenzocyclooctyne (DIFBO) | Combines LUMO lowering and strain enhancement for high reactivity. | researchgate.net |

| Bicyclononyne (BCN) | Used in the synthesis of neoglycoproteins. | nih.gov |

Staudinger Ligation with Phosphine (B1218219) Reagents

The Staudinger ligation is a chemoselective reaction between an azide and a phosphine, resulting in the formation of a stable amide bond. thermofisher.comsigmaaldrich.com This reaction is bioorthogonal, meaning it does not interfere with biological processes, making it a valuable tool for chemical biology. sigmaaldrich.comnih.gov The reaction proceeds through an aza-ylide intermediate, which rearranges to form the final amide product. thermofisher.comwikipedia.org

In the context of this compound, the azide group can react with a phosphine reagent that has been engineered to carry a specific cargo, such as a biotin (B1667282) or a fluorescent tag. nih.govuni-konstanz.de This allows for the specific labeling of molecules that have been functionalized with the azido-amine linker. The amine group of this compound can be used to attach it to a molecule of interest before the Staudinger ligation is performed.

A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final product. nih.gov This is particularly important for applications where the introduction of additional atoms is undesirable, such as in protein synthesis. nih.gov The efficiency of the Staudinger ligation can be influenced by the specific phosphine reagent used. nih.gov For instance, triarylphosphines are commonly employed. sigmaaldrich.com

Key aspects of the Staudinger ligation are summarized in the table below:

| Feature | Description | Reference(s) |

| Reactants | Azide and a phosphine (often a triarylphosphine). | thermofisher.comsigmaaldrich.com |

| Product | A stable amide bond. | thermofisher.com |

| Intermediate | Aza-ylide (or iminophosphorane). | thermofisher.comwikipedia.org |

| Key Advantage | Bioorthogonal and highly chemoselective. | sigmaaldrich.comnih.gov |

| Traceless Variant | Avoids incorporation of the phosphine oxide into the final product. | nih.gov |

Orthogonal and Sequential Functionalization Protocols

The presence of two distinct reactive groups, the azide and the amine, on this compound allows for orthogonal and sequential functionalization. This means that each group can be reacted independently of the other, enabling the stepwise construction of complex molecules.

Exploiting Differential Reactivity of Azide and Amine Moieties

The azide and amine groups exhibit different chemical reactivities, which can be exploited for selective functionalization. nih.gov For example, the amine group can readily undergo acylation reactions, such as with N-hydroxysuccinimide (NHS) esters, or participate in reductive amination. uzh.chacs.org In contrast, the azide group is generally unreactive towards these conditions and instead participates in specific reactions like cycloadditions (e.g., SPAAC) or the Staudinger ligation. nih.gov

This differential reactivity allows for a two-step functionalization process. First, the amine can be modified, leaving the azide group intact for a subsequent reaction. This strategy is central to the use of this compound as a heterobifunctional linker. nih.govacs.org The choice of protecting groups can also be used to control the reactivity of each functional group.

Multi-Step Derivatization for Complex Molecular Assembly

The ability to perform sequential reactions on the azide and amine groups of this compound facilitates the assembly of complex molecular structures. nih.gov This is particularly useful in the construction of bioconjugates, where a biomolecule might be first linked to the amine, followed by the attachment of a reporter molecule or another biomolecule to the azide. nih.gov

For example, a protein can be modified with this compound via its amine group, introducing an azide handle onto the protein surface. This azide-modified protein can then be subjected to a SPAAC reaction with a cyclooctyne-containing molecule, or a Staudinger ligation with a phosphine reagent. uzh.chrsc.org This multi-step approach allows for precise control over the final structure and composition of the assembled molecule. Such strategies have been used to create oligonucleotide-peptide conjugates and other complex biomolecular structures. nih.gov

Incorporation of Stable Isotopes for Analytical and Mechanistic Studies

Stable isotope labeling is a powerful technique used to trace the fate of molecules in biological systems and to elucidate reaction mechanisms. symeres.comnih.gov By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track molecules using mass spectrometry or NMR spectroscopy. symeres.com

In the context of this compound, stable isotopes can be incorporated into the molecule to facilitate its detection and quantification in complex mixtures. nih.govgoogle.com For example, labeling the amine group with a heavy isotope can aid in the relative quantification of amine-containing metabolites. nih.gov Similarly, ¹⁵N-labeling of the azide group can be used to study the mechanism of reactions involving the azide, such as the Staudinger ligation. researchgate.net

Isotopically labeled linkers can also be used in "click-chemistry" applications for the selective quantification of protein degradation or for identifying captured compounds in mass spectrometry-based analyses. researchgate.netnih.gov This approach provides a more precise and comprehensive analytical method for studying biomacromolecules. biophysics-reports.orgnih.gov

The table below lists some common stable isotopes and their applications in studying bifunctional molecules:

| Isotope | Application | Reference(s) |

| ¹³C | Elucidating reaction mechanisms and kinetics, quantitative analysis. | symeres.com |

| ¹⁵N | Tracing the fate of nitrogen-containing groups, mechanistic studies of azide reactions. | symeres.comresearchgate.net |

| ²H (Deuterium) | Studying metabolic pathways and kinetic isotope effects. | symeres.com |

Applications in Chemical Biology and Bioconjugation Research

Bioconjugation Reagent for Diverse Biomolecules

The azide (B81097) group's utility stems from its bioorthogonality; it does not react with native functional groups found in biological systems. This allows for highly specific chemical modifications through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". These reactions are efficient, form stable covalent bonds, and can be performed under mild, aqueous conditions compatible with biological systems. olhardigital.com.br

Proteins and Peptides

The application of azido-containing compounds has been particularly impactful in proteomics. By introducing an azide "handle" into proteins and peptides, researchers can visualize, isolate, and characterize them in ways that were previously challenging.

A key strategy for introducing azide groups into proteins is metabolic labeling. This involves using a non-canonical amino acid analogue that the cell's own translational machinery incorporates into newly synthesized proteins. A prominent example is 4-Azido-L-homoalanine HCl (L-AHA), an analogue of methionine. nih.govnih.gov

L-AHA is cell-permeable and is recognized by the methionyl-tRNA synthetase, leading to its random incorporation in place of methionine during protein translation. nih.govjenabioscience.com This process effectively tags the entire population of newly synthesized proteins (the nascent proteome) with azide groups. nih.govpnas.org This method, often called bioorthogonal non-canonical amino acid tagging (BONCAT), provides a non-radioactive and less toxic alternative to traditional methods like [35S]-methionine labeling for studying protein synthesis. jenabioscience.compnas.org

Once labeled, the azide-containing proteins can be chemoselectively conjugated to reporter molecules bearing a complementary alkyne group. nih.gov This allows for:

Visualization: Attaching fluorescent alkyne dyes for microscopic imaging of where and when new proteins are made. jenabioscience.comntnu.no

Purification: Attaching biotin (B1667282) alkyne tags for affinity purification and subsequent identification by mass spectrometry. nih.govresearchgate.net

| Property | Description | Source |

|---|---|---|

| Function | Methionine surrogate for metabolic labeling of nascent proteins. | nih.govjenabioscience.com |

| Chemical Formula | C4H9ClN4O2 | vectorlabs.com |

| Molecular Weight | 180.59 g/mol (HCl salt) | vectorlabs.com |

| Key Feature | Contains a bioorthogonal azide moiety for click chemistry. | vectorlabs.com |

| Application | Enables non-radioactive monitoring of global protein synthesis. | jenabioscience.com |

By using L-AHA in a "pulse-chase" format, researchers can track the dynamics of protein synthesis and degradation. ntnu.no A "pulse" of L-AHA is introduced to label proteins synthesized within a specific timeframe. This is followed by a "chase" with normal methionine-containing media. The fate of the labeled protein population can then be monitored over time to determine protein turnover rates. nih.govntnu.no

This technique has been instrumental in understanding that proteins can have different stabilities, with some being rapidly degraded and replaced while others persist for long periods. nih.gov It has also been used to study how protein turnover is affected by cellular stress, disease states, or drug treatments. ntnu.no For instance, this method has been applied to quantify global protein degradation during autophagy, a key cellular recycling process. nih.govnih.gov

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. creative-proteomics.comacs.org Studying the PTM status of newly synthesized proteins can provide insights into cellular responses to stimuli. Metabolic labeling with L-AHA allows for the enrichment of the nascent proteome, separating it from the large pool of pre-existing proteins. nih.gov

Once the newly synthesized, azide-tagged proteins are isolated, they can be subjected to comprehensive PTM analysis using techniques like mass spectrometry. creative-proteomics.comnih.gov This integrated approach enables researchers to investigate which PTMs, such as phosphorylation, ubiquitination, or acetylation, are added to proteins shortly after their synthesis, offering a more dynamic view of cellular signaling and regulation. youtube.com

While metabolic labeling is excellent for studying the entire proteome, it is not site-specific. For many applications, it is desirable to attach a probe to a single, defined location on a protein. This can be achieved by using genetic code expansion techniques to incorporate an azide-containing unnatural amino acid at a specific site. nih.govacs.org

This method involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts an unnatural amino acid, such as p-azido-L-phenylalanine (pAzF), at that position during protein synthesis. nih.govnih.govsemanticscholar.org This results in a homogeneous population of proteins with an azide handle at the desired location. nih.govnih.gov This precise control over the labeling site is critical for applications such as:

Studying protein structure and function without disrupting native activity. acs.org

Creating well-defined protein conjugates for imaging or therapeutic purposes. nih.gov

Attaching fluorophores for single-molecule fluorescence studies. semanticscholar.org

| Feature | Metabolic Labeling (e.g., L-AHA) | Site-Specific Labeling (e.g., pAzF) |

|---|---|---|

| Incorporation | Random, in place of a natural amino acid (e.g., Methionine). jenabioscience.com | At a specific, predetermined site via genetic code expansion. nih.govnih.gov |

| Specificity | Residue-selective (all nascent proteins containing the target amino acid). jenabioscience.com | Site-selective (a single location on a specific protein). nih.gov |

| Homogeneity | Heterogeneous (variable number of labels per protein). | Homogeneous (defined number of labels per protein). nih.gov |

| Primary Use | Global analysis of protein synthesis, turnover, and nascent proteomes. nih.govntnu.no | Creating precisely defined protein conjugates for functional studies and therapeutics. nih.gov |

Antibodies are vital tools in research and medicine. The ability to precisely conjugate other molecules—such as fluorescent dyes, cytotoxic drugs, or imaging agents—to an antibody enhances its utility. olhardigital.com.br Click chemistry provides a robust method for creating these antibody conjugates. olhardigital.com.brnih.gov

An azide handle can be introduced into an antibody either through site-specific incorporation of an unnatural amino acid or by chemically modifying native residues (like lysines) with an azide-containing reagent. nih.govnih.govencapsula.com This azide-modified antibody can then be reliably linked to an alkyne-modified payload. This approach has been widely adopted in the development of antibody-drug conjugates (ADCs), where the precise attachment of a drug molecule improves the homogeneity, stability, and therapeutic efficacy of the conjugate. nih.govaxispharm.com

Nucleic Acids (DNA, RNA)

The modification of nucleic acids with chemical reporters is crucial for studying their cellular functions, dynamics, and for developing diagnostic and therapeutic tools. 4-azido-1-butanamine hydrochloride serves as a key reagent in the synthesis of modified nucleoside triphosphates that enable the enzymatic incorporation of azide functionalities directly into DNA and RNA strands.

One prominent research application involves the synthesis of an azide-modified nucleoside triphosphate building block. In this process, 4-azidobutylamine hydrochloride is coupled to a nucleotide, creating a derivative that can be recognized and incorporated into a growing DNA strand by DNA polymerase during synthesis. uni-konstanz.de This enzymatic incorporation method allows for the site-specific placement of an azide group within a DNA sequence. Once incorporated, the azide-modified DNA can be conjugated with molecules containing a phosphine (B1218219) group via the Staudinger ligation or with alkyne-bearing probes via click chemistry. uni-konstanz.de This strategy provides a straightforward pathway for labeling DNA under mild conditions without the need for additional toxic reagents like copper, which can be detrimental in vivo. oup.com

Similarly, azide-modified analogs, including those derived from azido-amines, can be incorporated into cellular RNA by endogenous polymerases. nih.govnih.gov These azide-labeled RNA transcripts can then be visualized in both fixed and live cells through click reactions with fluorescent alkyne probes. nih.gov This post-transcriptional chemical labeling technique is a powerful tool for imaging newly synthesized RNA and studying its biogenesis, localization, and degradation. nih.gov

| Biomolecule | Labeling Strategy | Key Reagent Example | Subsequent Conjugation | Research Application |

| DNA | Enzymatic incorporation of modified nucleotide | Azide-modified nucleoside triphosphate (synthesized using 4-azidobutylamine HCl) | Staudinger Ligation, Click Chemistry | Site-specific labeling for functional studies and diagnostics uni-konstanz.de |

| RNA | Metabolic incorporation of azide-modified nucleosides | Azidoadenosine analogues | Click Chemistry (CuAAC, SPAAC) | Imaging of nascent RNA synthesis in cells nih.govnih.gov |

Lipids

Visualizing lipids within the complex environment of a cell membrane is essential for understanding their roles in cell signaling, membrane structure, and trafficking. Metabolic labeling using precursors containing bioorthogonal handles has emerged as a powerful strategy for lipid imaging. Azido-amine derivatives are central to the synthesis of lipid precursors that can be metabolically incorporated into cellular phospholipids.

Researchers have synthesized azidocholine analogues, such as 1-azidoethyl-choline (AECho), which structurally mimic the natural nutrient choline. harvard.edunih.gov When supplied to cells, these analogues are taken up and processed through the same biosynthetic pathways as choline, leading to their incorporation into major classes of phospholipids, including phosphatidylcholine (PC) and sphingomyelin. harvard.eduresearchgate.net The result is a population of cellular lipids that are tagged with azide groups. These tagged lipids can then be detected with high sensitivity and resolution by reacting them with fluorophores that contain a strained cyclooctyne (B158145) or a terminal alkyne, enabling live-cell imaging and two-color detection experiments. harvard.edunih.gov This approach has been shown to accurately reflect the normal biosynthesis and distribution of choline phospholipids. harvard.edu

| Lipid Class | Labeling Strategy | Precursor Molecule Example | Detection Method | Research Application |

| Phospholipids | Metabolic Labeling | 1-Azidoethyl-choline (AECho) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with fluorescent probes | High-resolution imaging of lipid localization and dynamics in live cells harvard.edunih.govresearchgate.net |

Glycans and Glycoconjugates

Glycans play critical roles in nearly every aspect of cell biology, yet their structural complexity makes them difficult to study in living systems. Metabolic oligosaccharide engineering (MOE) leverages the cell's own biosynthetic machinery to incorporate unnatural, azide-tagged sugars into cellular glycans, providing a chemical handle for visualization and analysis. nih.gov

The most common strategy for glycan labeling involves feeding cells an acetylated, cell-permeable azido-sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.govresearchgate.net Once inside the cell, this precursor is metabolized through the sialic acid biosynthetic pathway and incorporated into cell-surface glycoproteins and glycolipids as azido-sialic acid. nih.govresearchgate.net The azide groups presented on the cell surface can then be covalently tagged with imaging probes via click chemistry or Staudinger ligation. nih.gov This enables the visualization of glycan trafficking and localization in living cells and even whole organisms. nih.govresearchgate.netbiorxiv.org This technique has been used to map glycosylation patterns in various cell types and has been adapted for non-invasive in vivo imaging using probes detectable by magnetic resonance imaging (MRI). nih.govresearchgate.net

Beyond imaging, the azide handle introduced via MOE is a critical tool for glycoproteomics. The ability to selectively tag glycans allows for their enrichment from complex biological samples. nih.gov After metabolic labeling, the azide-tagged glycoproteins can be reacted with a biotin-alkyne probe. The resulting biotinylated glycoconjugates can then be selectively captured and enriched using streptavidin-functionalized beads. This affinity purification step isolates the glycoproteins from the rest of the cellular proteome, facilitating their subsequent identification and characterization by mass spectrometry. nih.gov This enrichment is often necessary because the signals from glycosylated peptides can be suppressed in mass spectrometry analyses of complex mixtures. nih.gov

The principles of metabolic labeling can be extended to modify the surfaces of pathogens and viruses for research purposes. When viruses are produced in host cells that have been fed azido-sugars, the resulting viral envelope glycoproteins incorporate these azide-tagged glycans. nih.gov This provides a method for covalently attaching probes, drugs, or other molecules to the viral surface. Similarly, the cell walls of certain bacteria, such as Streptococcus pneumoniae, can be engineered by incorporating azido-functionalized precursors into their surface teichoic acids. researchgate.net This surface modification allows for the bio-orthogonal labeling of the pathogen, enabling researchers to track infections or study the interactions between the pathogen and its host.

| Research Area | Methodology | Key Precursor | Outcome | Application |

| In vivo Imaging | Metabolic Oligosaccharide Engineering (MOE) | Ac4ManNAz (N-azidoacetylmannosamine, peracetylated) | Azide-tagged cell surface glycans | Visualization of glycan distribution in cells and organisms nih.govnih.gov |

| Glycomics | MOE followed by affinity capture | Ac4ManNAz | Biotin-tagged glycans | Enrichment of glycoproteins for mass spectrometry analysis nih.govnih.gov |

| Pathogen Engineering | Metabolic labeling of host or pathogen | Azido-sugars, Azido-choline | Azide-tagged viral envelopes or bacterial cell walls | Tracking pathogens and studying host-pathogen interactions nih.govresearchgate.net |

Development of Molecular Probes and Research Tools

4-Azido-1-butanamine HCl is a versatile bifunctional linker used in the synthesis of more complex molecular probes and research tools. smolecule.com Its utility stems from the presence of two distinct reactive groups: the primary amine and the azide. The amine group can be readily coupled to a wide variety of molecules, such as nucleotides, peptides, or drugs, using standard amide bond-forming reactions. uni-konstanz.desmolecule.com The azide group remains available for subsequent bioorthogonal conjugation to an alkyne- or phosphine-containing molecule. smolecule.com

This dual functionality makes it an ideal building block for creating probes designed for targeted labeling. For instance, it has been used to create azide-functionalized nucleotide triphosphates for the enzymatic labeling of DNA. uni-konstanz.de In this application, the amine end of 4-azido-1-butanamine is attached to the nucleotide, while the azide end serves as the bioorthogonal handle for later detection or modification. This modular approach allows researchers to design and construct custom tools to study a wide array of cellular processes. smolecule.com

The Versatility of this compound in Bioconjugation and Chemical Biology

This compound is a heterobifunctional chemical compound increasingly utilized in the fields of chemical biology and bioconjugation. Its structure, featuring a terminal azide group and a primary amine connected by a four-carbon spacer, allows for the covalent linkage of diverse biomolecules. This article explores its specific applications in the development of chemical probes, activity-based protein profiling, and the design of chemical linkers.

The unique architecture of this compound makes it a valuable tool for researchers seeking to label, detect, and purify biomolecules, as well as to construct more complex bioconjugates. The azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. Simultaneously, the primary amine group can readily react with activated esters, carboxylic acids, and other electrophilic groups to form stable amide bonds.

Probes for Investigating Cellular Processes and Biochemical Pathways

The ability to introduce an azide group onto a molecule of interest without significantly altering its biological activity is a key strategy in chemical biology. This compound can be used to synthesize chemical probes designed to investigate a wide range of cellular processes. For instance, it can be conjugated to metabolites, inhibitors, or other small molecules to allow for their subsequent visualization or isolation from complex biological mixtures. Once the probe has reached its target within a cell, the azide group can be selectively reacted with an alkyne-bearing reporter molecule, such as a fluorophore or a biotin tag, enabling the study of metabolic pathways and target engagement.

Activity-Based Protein Profiling (ABPP) via Click Chemistry

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes in their native environment. nih.govrsc.orgresearchgate.netscienceopen.com ABPP typically employs activity-based probes (ABPs) that consist of a reactive group to covalently modify the active site of an enzyme, a linker, and a reporter tag. nih.govresearchgate.net

A common strategy in ABPP is a two-step labeling approach where the initial probe contains a small, bioorthogonal handle like an azide. This is where this compound can be employed. The primary amine of 4-azido-1-butanamine can be attached to a molecule with a reactive group that targets a specific class of enzymes. After this modified probe has labeled its target enzymes within a proteome, a reporter tag containing a terminal alkyne (e.g., an alkyne-modified fluorophore or biotin) is added. The azide on the probe and the alkyne on the reporter tag then undergo a click chemistry reaction, covalently attaching the reporter to the enzyme of interest for subsequent detection and identification. This method avoids the use of bulky reporter groups on the initial probe, which might hinder cell permeability or enzyme recognition.

| Component of ABPP | Role | Example using this compound |

| Activity-Based Probe (ABP) | Covalently labels the active site of a target enzyme. | A small molecule inhibitor modified with this compound. |

| Reporter Tag | Allows for visualization or purification of the labeled enzyme. | An alkyne-functionalized fluorophore or biotin molecule. |

| Click Chemistry | Covalently links the ABP to the reporter tag. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). |

Fluorescent and Biotinylated Tagging Strategies for Detection and Purification

The functional groups of this compound make it an ideal reagent for creating custom fluorescent and biotinylated probes for the detection and purification of biomolecules.

Fluorescent Tagging: A fluorescent dye containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester, can be reacted with the primary amine of this compound. This creates a fluorescent tag with a terminal azide group. This azide-modified fluorophore can then be "clicked" onto a target molecule that has been metabolically or chemically engineered to contain an alkyne group. This strategy is widely used for the fluorescent labeling of proteins, nucleic acids, and other biomolecules.

Biotinylated Tagging: Similarly, biotin, a small molecule with a very high affinity for streptavidin, can be modified to contain a reactive group that couples with the amine of this compound. The resulting biotin-azide conjugate can be used in click chemistry reactions to attach a biotin tag to alkyne-modified biomolecules. These biotinylated molecules can then be easily detected using streptavidin conjugated to an enzyme or a fluorophore, or they can be purified from complex mixtures using streptavidin-coated beads. The strength of the biotin-streptavidin interaction allows for highly efficient affinity purification.

| Tagging Strategy | Description | Role of this compound |

| Fluorescent Tagging | Covalently attaching a fluorescent dye to a target molecule. | Acts as a linker to create an azide-functionalized fluorophore for subsequent click chemistry. |

| Biotinylated Tagging | Covalently attaching a biotin molecule to a target for detection or purification. | Serves as a linker to synthesize a biotin-azide conjugate for click reactions. |

Design of Chemical Linkers and Spacers for Conjugate Chemistry

In the field of bioconjugation, which involves the joining of two or more molecules, at least one of which is a biomolecule, the linker plays a critical role. The linker connects the different components of the conjugate and its properties, such as length, flexibility, and chemical stability, can significantly impact the function of the final product.

This compound is a prime example of a heterobifunctional linker. broadpharm.com Its two different reactive ends—the azide and the amine—allow for the sequential and controlled conjugation of two different molecules. For example, the amine can be reacted with a drug molecule, and the azide can then be used to attach the drug to a targeting protein that has been modified with an alkyne group.

Applications in Materials Science and Polymer Chemistry

Synthesis of Functionalized Polymers and Polymeric Materials

The incorporation of 4-Azido-1-butanamine HCl into polymer structures allows for the introduction of specific chemical functionalities, leading to materials with tailored properties and applications.

Incorporation of Azide (B81097)/Amine Handles into Polymer Backbones

The dual nature of this compound facilitates its integration into polymer chains, providing both azide and amine "handles" for further modification. The primary amine can react with polymers containing electrophilic groups, such as those with active esters or acyl chlorides, to form stable amide bonds. This process grafts the azido-butanamine moiety onto the polymer backbone.

Once incorporated, the pendent azide group serves as a versatile anchor for subsequent functionalization via click chemistry. nih.gov This highly efficient and specific reaction allows for the attachment of a wide array of molecules containing a terminal alkyne. This method is advantageous for creating complex, well-defined polymer architectures that might be difficult to achieve through direct polymerization of functionalized monomers. nih.gov For instance, bioactive molecules, fluorescent dyes, or other polymer chains can be "clicked" onto the backbone, creating materials for biomedical or sensing applications.

Fabrication of Cross-Linked Polymer Networks

The orthogonal reactivity of this compound makes it an effective cross-linking agent for the fabrication of polymer networks. In a given polymer system with appropriate functional groups, the amine and azide can form connections between different polymer chains.

For example, in a system containing both alkyne-functionalized and carboxylic acid-functionalized polymer chains, this compound can act as a bridge. The amine end would react with the carboxylic acid to form an amide linkage, while the azide end would undergo a CuAAC reaction with the alkyne group. This dual-reaction capability allows for the creation of precisely controlled, cross-linked networks with defined structural properties. This approach is valuable in developing materials like hydrogels, elastomers, and thermosets where the degree of cross-linking dictates the mechanical and physical properties.

Surface Functionalization of Organic and Carbon-Based Polymers

Modifying the surface of a material without altering its bulk properties is crucial for many applications. nih.govmdpi.com this compound is a powerful tool for the surface functionalization of polymers. nih.gov The amine group can be used to anchor the molecule to a polymer surface that has been pre-treated to bear reactive groups like carboxylic acids or epoxides.

This process results in a surface decorated with azide groups. These azide-terminated surfaces are then ready for modification via click chemistry, allowing for the covalent attachment of various functional molecules. nih.govdrexel.edu This strategy has been employed to functionalize polymer nanoparticles, films, and fibers to enhance biocompatibility, introduce targeting ligands for drug delivery, or attach catalysts. nih.gov The modularity of the click reaction enables the creation of multifunctional surfaces with a high degree of control. nih.gov

Below is a table summarizing the reaction types for polymer functionalization using this compound.

| Functional Group | Reaction Partner on Polymer | Resulting Linkage | Application Area |

| Amine (-NH2) | Carboxylic Acid, Acyl Chloride, Epoxide | Amide, Amine | Backbone/Surface Attachment |

| Azide (-N3) | Terminal Alkyne | 1,2,3-Triazole | Click Chemistry Modification, Cross-Linking |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to functionalize MOFs is key to tuning their properties for applications in gas storage, catalysis, and sensing. researchgate.net this compound provides a pathway to introduce both amine and azide functionalities into MOF structures.

Ligand Design for MOF Assembly with Azido-Amine Features

One approach to functionalizing MOFs is to incorporate the desired functional groups into the organic linkers before the MOF is synthesized. This compound can be reacted with a standard MOF linker, such as a dicarboxylic acid, to create a new, functionalized ligand. For example, the amine group can form an amide bond with one of the carboxylic acid groups of a linker like terephthalic acid, leaving the azide group pendent.

When this modified linker is used in MOF synthesis, the resulting framework will have azide groups pointing into the pores. These azide-functionalized MOFs can then be used in subsequent reactions. While direct incorporation of such modified ligands can sometimes be challenging, this pre-design strategy is a powerful way to create MOFs with specific, reactive chemical handles. acs.org

Post-Synthetic Modification (PSM) of MOFs via Click Chemistry

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. labxing.com This approach avoids potential complications where the functional groups might interfere with the MOF formation process. researchgate.net

A common PSM strategy involves starting with a MOF that already contains a reactive group. For instance, MOFs built with amino-functionalized linkers (e.g., IRMOF-3) are widely used. The primary amine groups within the MOF pores can be reacted with a molecule that introduces an azide.

Alternatively, and more directly related to click chemistry, MOFs can be constructed from linkers that already contain an azide group. ntu.edu.sg These azide-tagged MOFs are prime candidates for PSM via the CuAAC reaction. ntu.edu.sgnih.gov Small, alkyne-containing molecules can diffuse into the pores and "click" onto the azide-functionalized linkers. This method has been successfully used to introduce a wide variety of functional groups into MOF structures, significantly expanding their chemical diversity and potential applications. ntu.edu.sgresearchgate.net The high efficiency and selectivity of the click reaction ensure that the modification occurs without damaging the crystalline MOF structure. nih.gov

The following table outlines strategies for integrating azido-amine features into MOFs.

| Integration Strategy | Description | Key Reactive Group |

| Pre-Synthetic Ligand Design | Modifying the organic linker with this compound before MOF assembly. | Amine group of 4-azido-1-butanamine reacts with the linker. |

| Post-Synthetic Modification (PSM) | Introducing functionality after the MOF has been synthesized, often using click chemistry on azide-tagged linkers. | Azide group participates in CuAAC reaction within the MOF pores. |

Development of Polypeptide-Based Structures

Polypeptides, or poly(α-amino acids), are a significant class of biomaterials valued for their biocompatibility and biodegradability. The incorporation of specific functionalities, such as the azide group from 4-azido-1-butanamine, is a key strategy for creating advanced polypeptide-based structures for various applications.

The primary method for synthesizing well-defined, high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.com To create polypeptides with "clickable" functionalities, researchers have developed NCA monomers that already contain azide groups in their side chains. nih.gov This approach allows for the direct synthesis of azide-functionalized polypeptides with controlled chain lengths and low polydispersity. nih.gov

The polymerization of these azide-containing NCAs can be initiated by various systems, including transition metal complexes, to ensure a controlled, living polymerization. nih.govacs.org For instance, the polymerization of an azido-proline NCA has been shown to proceed in a highly controlled manner, allowing for the creation of block copolymers with predictable molecular weights. nih.govacs.org The resulting polymers feature pendant azide groups along the polypeptide backbone, ready for further modification. This method is a cornerstone for producing soluble and reactive high molecular weight polypeptides. nih.gov

| Entry | Initiator | Solvent | [M]/[I] Ratio | Resulting DP (NMR) | Molecular Weight (Mn) of PAzp segment | Dispersity (Đ) |

| 1 | Co | THF | 25 | 22 | 3,300 | 1.19 |

| 2 | Co | THF | 50 | 45 | 6,800 | 1.19 |

| 3 | Co | THF | 100 | 91 | 13,700 | 1.19 |

| 4 | Ni | DMF | 25 | 25 | 3,800 | 1.15 |

| 5 | Ni | DMF | 50 | 50 | 7,600 | 1.15 |

| 6 | Ni | DMF | 100 | 101 | 15,200 | 1.15 |

This table presents data on the controlled polymerization of Azido-proline N-Carboxyanhydride (Azp NCA) initiated from a macroinitiator, demonstrating linear chain growth and control over the degree of polymerization (DP). Data adapted from research on clickable polyprolines. acs.org

The azide groups incorporated into polypeptide backbones are exceptionally useful as they serve as platforms for post-polymerization modification via highly efficient and specific chemical reactions. researchgate.net The most prominent of these is the azide-alkyne cycloaddition, a type of "click" chemistry. nih.gov This reaction allows for the covalent attachment (conjugation) of a wide array of molecules containing a complementary alkyne group. nih.gov

This strategy of side-chain conjugation is considered synthetically straightforward and enables the quantitative conversion of azide groups to triazole derivatives under mild conditions. nih.gov Researchers have successfully used this method to graft various functional molecules onto azide-containing polypeptides, including:

Saccharides: To create glycopolypeptides for mimicking biological structures or improving biocompatibility. nih.gov

Poly(ethylene glycol) (PEG): To enhance solubility and circulation time in biological systems.

Bioactive agents: To develop targeted drug delivery systems.

This modular approach provides a facile route to diversifying the chemical and biological functions of synthetic polypeptides, creating materials tailored for specific and advanced applications. nih.gov

Engineering Materials with Tailored Chemical Properties

The ability to introduce the azide functionality, for which this compound is a potential precursor, is a powerful tool for engineering materials with precisely controlled chemical and physical properties. The subsequent "click" conjugation allows for the modification of a material's bulk or surface characteristics.

The functionalization of materials with azide groups enables the tailoring of key properties. For example, in azide-functionalized polyproline, the azide groups themselves were found to stabilize the polymer's secondary structure (a polyproline II helix). nih.gov Furthermore, the type and density of molecules grafted onto the azide handles can be used to finely tune the material's thermoresponsiveness, such as its lower critical solution temperature (LCST), which is crucial for developing "smart" materials that respond to temperature changes. nih.gov

This strategy extends to a broad range of materials science applications. By functionalizing polymers, surfaces, or nanoparticles with azide groups, it becomes possible to attach molecules that impart specific functionalities. This can lead to the development of sophisticated systems with enhanced specificity, multifunctionality, and bioavailability, which are essential attributes for materials used in nanomedicine. researchgate.net The use of azide-containing compounds like 4-azido-1-butanamine in synthesis allows for the creation of materials designed for specific tasks, such as bioactive agents or diagnostic reporters. sfu.caotago.ac.nz

Mechanistic Studies and Computational Chemistry Investigations

Elucidation of Reaction Mechanisms Involving 4-Azido-1-butanamine HCl

The azide (B81097) and amine moieties of 4-Azido-1-butanamine allow it to participate in a range of highly specific and efficient reactions. The mechanistic pathways of these transformations are crucial for controlling reaction outcomes and minimizing side products.

The azide group of 4-Azido-1-butanamine is a key participant in 1,3-dipolar cycloaddition reactions with alkynes, famously categorized as "click chemistry". These reactions are characterized by their high yield, stereospecificity, and broad functional group tolerance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Copper(I)-catalyzed reaction is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild conditions and is highly regioselective.

The currently accepted mechanism for CuAAC involves a multi-step catalytic cycle with polynuclear copper intermediates. The key steps are:

Formation of a Copper-Acetylide: The reaction initiates with the coordination of the terminal alkyne to a Cu(I) catalyst. A base, often an amine, facilitates the deprotonation of the alkyne to form a copper(I)-acetylide intermediate. Computational studies suggest this step is exothermic and proceeds through a π-alkyne copper complex. nih.gov

Coordination of the Azide: The azide group of a molecule like 4-Azido-1-butanamine then coordinates to the copper center of the acetylide complex.

Cyclization: A subsequent cyclization step occurs, leading to a six-membered copper-containing metallacycle.

Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

The amine group in 4-Azido-1-butanamine can play a dual role. It can act as a base to facilitate the formation of the copper-acetylide and can also serve as a ligand to stabilize the copper(I) catalyst, potentially accelerating the reaction. worktribe.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst, a catalyst-free version, SPAAC, was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides like that in 4-Azido-1-butanamine.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, driven by the release of ring strain from the cyclooctyne. jcmarot.com Density functional theory (DFT) calculations have shown that the high reactivity is due to the lower energy required to distort the azide and the strained alkyne into the transition-state geometry. nih.gov This allows the reaction to proceed efficiently at ambient temperatures without a catalyst. The reaction is not regioselective to the same degree as CuAAC and can produce a mixture of regioisomers, although the specific ratio can be influenced by the structure of the cyclooctyne.

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine (B1218219) (typically a phosphinothioester or phosphinoester).

The mechanism for the traceless Staudinger ligation involving an azide such as that in 4-Azido-1-butanamine proceeds through the following key steps:

Formation of a Phosphazide (B1677712): The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, forming a linear phosphazide intermediate. raineslab.com

Loss of Dinitrogen: This intermediate readily loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane). Continuous NMR-based assays have indicated that the initial formation of the phosphazide is often the rate-determining step. nih.gov

Intramolecular Acyl Transfer: The aza-ylide, which is nucleophilic at the nitrogen atom, undergoes an intramolecular acyl transfer from the adjacent ester or thioester group on the phosphine. This forms an amidophosphonium salt. raineslab.com

Hydrolysis: The final step is the hydrolysis of the amidophosphonium salt, which yields the stable amide bond and a phosphine oxide byproduct. raineslab.com

Isotopic labeling studies using ¹⁸O-labeled water have confirmed that the oxygen atom incorporated into the phosphine oxide byproduct originates from water, supporting the proposed hydrolysis mechanism over an alternative aza-Wittig pathway. raineslab.com

The primary amine group of 4-Azido-1-butanamine is a potent nucleophile and readily participates in nucleophilic addition reactions, particularly with carbonyl compounds.

The reaction of a primary amine with an aldehyde or ketone proceeds via a two-stage mechanism to form an imine (Schiff base):

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine. unizin.orgucalgary.ca

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is typically acid-catalyzed. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated. A double bond is subsequently formed between the carbon and nitrogen atoms. unizin.org

While the aforementioned reactions are highly specific, side reactions can occur under certain conditions.

In CuAAC: Unintended side reactions can arise from the copper catalyst. For instance, oxidative homocoupling of the alkyne partner (Glaser coupling) can occur, especially in the presence of oxygen. The use of stabilizing ligands and reducing agents like sodium ascorbate (B8700270) helps to mitigate these side reactions. nih.gov

In Staudinger Ligation: A common side reaction is the simple Staudinger reduction, where the aza-ylide intermediate is hydrolyzed before the intramolecular acyl transfer can take place, resulting in the formation of a primary amine (from the original azide) and a phosphine oxide. nih.gov Less effective coupling reagents can also lead to the accumulation of an amine byproduct. raineslab.com

In Nucleophilic Additions: The reaction of primary amines with carbonyl compounds is generally clean. However, the amine's basicity can lead to side reactions if other base-sensitive functional groups are present in the reaction mixture. Furthermore, in reactions with halogenoalkanes, over-alkylation can occur, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.uk

Kinetic Analysis of Reactions

The rates at which the reactions of this compound proceed are critical for their practical application, especially in time-sensitive contexts like in vivo labeling.

The kinetics of the reactions involving the azide and amine groups have been studied for analogous compounds, providing insight into the expected behavior of 4-Azido-1-butanamine.

Azide-Alkyne Cycloadditions:

SPAAC: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Second-order rate constants for SPAAC can vary over several orders of magnitude, from approximately 10⁻³ to over 1 M⁻¹s⁻¹. While generally slower than CuAAC, the development of more highly strained cyclooctynes has led to significantly faster reaction rates. acs.org